molecular formula C19H16O4 B13793782 Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- CAS No. 71315-17-8

Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)-

Cat. No.: B13793782
CAS No.: 71315-17-8
M. Wt: 308.3 g/mol
InChI Key: BAHQNJTUXOYSSF-UHFFFAOYSA-N
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Description

Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- is a complex organic compound that features both biphenyl and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl and furan intermediates, followed by their coupling under specific conditions. Common reagents might include catalysts, solvents, and other organic compounds that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound could be reduced to form different products, often involving the addition of hydrogen or removal of oxygen.

    Substitution: This reaction involves replacing one functional group with another, which can lead to a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound might have biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Hydracrylic acid derivatives: Compounds with similar structures but different substituents.

    Biphenyl compounds: Molecules containing the biphenyl moiety.

    Furan derivatives: Compounds featuring the furan ring.

Uniqueness

Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- is unique due to its combination of biphenyl and furan structures, which might confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

71315-17-8

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

3-(furan-2-yl)-3-hydroxy-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C19H16O4/c20-18(21)13-19(22,17-7-4-12-23-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12,22H,13H2,(H,20,21)

InChI Key

BAHQNJTUXOYSSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)(C3=CC=CO3)O

Origin of Product

United States

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